Dibutyl 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)pentanedioate
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Overview
Description
Dibutyl 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)pentanedioate is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)pentanedioate typically involves the reaction of 4,6-dichloro-1,3,5-triazine with dibutylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Dibutyl 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)pentanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the triazine ring can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as dibutylamine, thiols, and alcohols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include substituted triazine derivatives, carboxylic acids, and various oxidation or reduction products depending on the specific reaction conditions .
Scientific Research Applications
Dibutyl 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)pentanedioate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other triazine-based compounds and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with antimicrobial or anticancer properties.
Industry: Utilized in the production of dyes, pigments, and UV stabilizers for plastics and coatings
Mechanism of Action
The mechanism of action of Dibutyl 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)pentanedioate involves its interaction with nucleophilic sites in biological molecules. The triazine ring can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can disrupt normal cellular processes, making it a potential candidate for antimicrobial and anticancer applications .
Comparison with Similar Compounds
Similar Compounds
2-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulfonic acid: Similar structure with a sulfonic acid group instead of the dibutyl ester.
4-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-N-(1,1-dimethylethyl)benzamide: Contains a benzamide group instead of the dibutyl ester.
2-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-diylbis(hydrogen sulfite): A cyanurated H-acid azo dye with similar triazine core .
Uniqueness
Dibutyl 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)pentanedioate is unique due to its dibutyl ester groups, which impart specific chemical properties and reactivity. This makes it particularly useful in applications requiring ester functionalities, such as in the synthesis of polymers and as intermediates in organic synthesis .
Properties
CAS No. |
5462-78-2 |
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Molecular Formula |
C16H24Cl2N4O4 |
Molecular Weight |
407.3 g/mol |
IUPAC Name |
dibutyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]pentanedioate |
InChI |
InChI=1S/C16H24Cl2N4O4/c1-3-5-9-25-12(23)8-7-11(13(24)26-10-6-4-2)19-16-21-14(17)20-15(18)22-16/h11H,3-10H2,1-2H3,(H,19,20,21,22) |
InChI Key |
DXSAAUBMWACDGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCC(C(=O)OCCCC)NC1=NC(=NC(=N1)Cl)Cl |
Origin of Product |
United States |
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